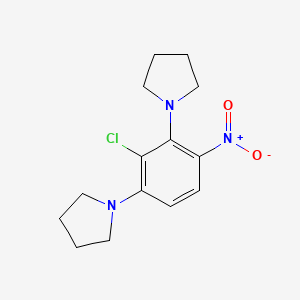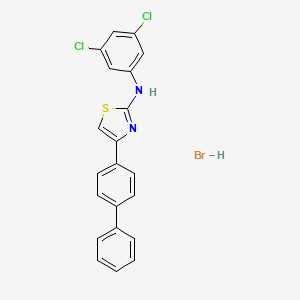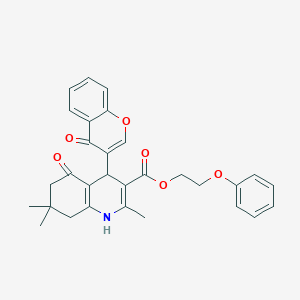
N,N'-dibutylmalonamide
Overview
Description
N,N’-dibutylmalonamide: is an organic compound belonging to the class of malonamides. It is characterized by the presence of two butyl groups attached to the nitrogen atoms of the malonamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylmalonamide typically involves the reaction of malonic acid with dibutylamine. The process can be summarized as follows:
Malonic Acid Activation: Malonic acid is first activated using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form malonyl chloride.
Amidation Reaction: The malonyl chloride is then reacted with dibutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride.
Purification: The resulting N,N’-dibutylmalonamide is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-dibutylmalonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dibutylmalonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of N,N’-dibutylmalonamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N,N’-dibutylmalonamide is used as a ligand in coordination chemistry for the extraction and separation of metal ions. It is particularly effective in the extraction of actinides and lanthanides from aqueous solutions.
Biology: In biological research, N,N’-dibutylmalonamide is employed as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with metal ions makes it useful in the development of diagnostic agents.
Industry: N,N’-dibutylmalonamide is utilized in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of N,N’-dibutylmalonamide involves its ability to form stable complexes with metal ions. The malonamide structure provides two coordination sites, allowing it to chelate metal ions effectively. This property is exploited in various applications, such as metal ion extraction and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the context of its use.
Comparison with Similar Compounds
N,N’-dimethylmalonamide: Similar structure with methyl groups instead of butyl groups. It has different solubility and reactivity properties.
N,N’-diethylmalonamide: Contains ethyl groups, leading to variations in its chemical behavior and applications.
N,N’-dipropylmalonamide: Propyl groups result in distinct physical and chemical properties compared to N,N’-dibutylmalonamide.
Uniqueness: N,N’-dibutylmalonamide is unique due to its specific combination of butyl groups, which impart distinct solubility, reactivity, and complexation properties. These characteristics make it particularly suitable for applications in metal ion extraction and as a versatile reagent in organic synthesis.
Properties
IUPAC Name |
N,N'-dibutylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-7-12-10(14)9-11(15)13-8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWGCLFGWOUYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906581 | |
| Record name | N~1~,N~3~-Dibutylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-66-0 | |
| Record name | NSC87702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Dibutylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate](/img/structure/B5196257.png)
![6-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)

![1-[(4-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B5196291.png)
![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)
![N'-(2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B5196313.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)

![N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5196333.png)
